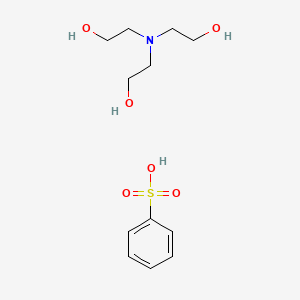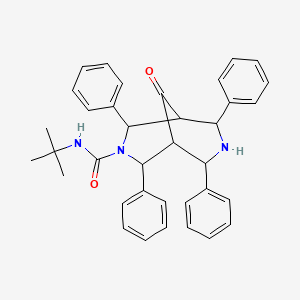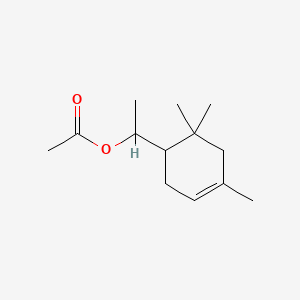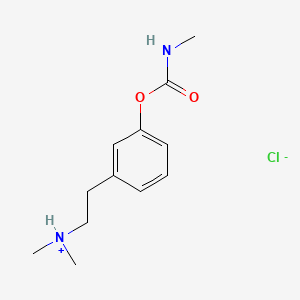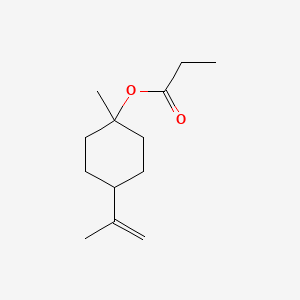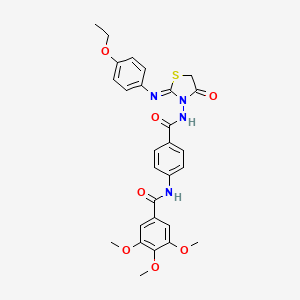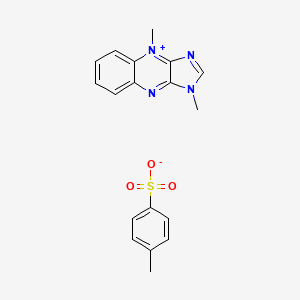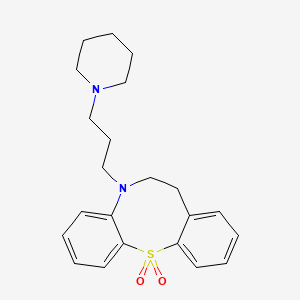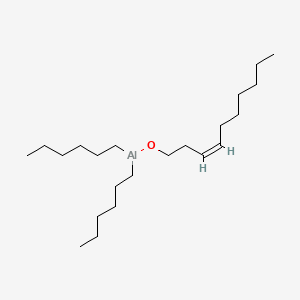
Aluminum, ((3Z)-3-decen-1-olato)dihexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is a complex organoaluminum compound. Organoaluminum compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features a decen-1-olato ligand, which is a derivative of decene, and two hexyl groups attached to the aluminum center. The unique structure of this compound imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, ((3Z)-3-decen-1-olato)dihexyl- typically involves the reaction of aluminum alkyls with decen-1-ol. One common method is the reaction of trihexylaluminum with (3Z)-3-decen-1-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species. The reaction can be represented as follows:
Al(C6H13)3+(3Z)-3-decen-1-ol→Al((3Z)-3-decen-1-olato)dihexyl-+C6H14
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of inert atmospheres. The purity of the starting materials and the final product is crucial for its applications, so purification steps such as distillation or recrystallization may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum, ((3Z)-3-decen-1-olato)dihexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The decen-1-olato ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions can be facilitated by using other alcohols or amines.
Major Products Formed
Oxidation: Aluminum oxide (Al2O3) and hexane.
Reduction: Reduced aluminum species and corresponding alcohols.
Substitution: New organoaluminum compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is used as a catalyst in various organic reactions, including polymerization and hydroalumination. Its ability to activate small molecules makes it valuable in synthetic chemistry.
Biology
While direct biological applications are limited, the compound’s derivatives may be explored for their potential in drug delivery and as intermediates in the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. Its reactivity and ability to form stable complexes make it useful in various manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
Triethylaluminum (Al(C2H5)3): A simpler organoaluminum compound used in similar applications.
Diisobutylaluminum hydride (DIBAL-H): A reducing agent with different reactivity.
Aluminum isopropoxide (Al(OiPr)3): Used in organic synthesis and as a catalyst.
Uniqueness
Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is unique due to its specific ligand structure, which imparts distinct reactivity and properties. The presence of the decen-1-olato ligand allows for unique coordination chemistry and reactivity compared to simpler organoaluminum compounds.
Propiedades
| 68892-18-2 | |
Fórmula molecular |
C22H45AlO |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
[(Z)-dec-3-enoxy]-dihexylalumane |
InChI |
InChI=1S/C10H19O.2C6H13.Al/c1-2-3-4-5-6-7-8-9-10-11;2*1-3-5-6-4-2;/h7-8H,2-6,9-10H2,1H3;2*1,3-6H2,2H3;/q-1;;;+1/b8-7-;;; |
Clave InChI |
UUZQZFYFIKBACX-IRYVOTIRSA-N |
SMILES isomérico |
CCCCCC/C=C\CCO[Al](CCCCCC)CCCCCC |
SMILES canónico |
CCCCCCC=CCCO[Al](CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


